Ingenol-5,20-acetonide-3-O-angelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFFIQHUWFISBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ingenol-5,20-acetonide-3-O-angelate natural source and isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the preparation of ingenol-3-angelate (ingenol mebutate, PEP005), a potent activator of Protein Kinase C (PKC) approved for the treatment of actinic keratosis. While some commercial suppliers list this compound as a natural product, verifiable scientific literature to support its isolation from a natural source is lacking. This guide details the established semi-synthetic pathway to obtain this compound, beginning with the isolation of its natural precursor, ingenol (B1671944), from the seeds of Euphorbia lathyris. The subsequent synthetic protocol involves the protection of the C5 and C20 hydroxyl groups as an acetonide, followed by the stereoselective esterification at the C3 position with angelic acid. Furthermore, this document outlines the critical signaling pathway modulated by ingenol esters.

Natural Source of Precursor and Isolation

The primary natural precursor for the semi-synthesis of this compound is ingenol . The most viable source for isolating ingenol in substantial quantities is the seeds of the caper spurge, Euphorbia lathyris.[1] The seeds contain a complex mixture of diterpenoid esters, known as L-factors, which are hydrolyzed to yield the parent ingenol.

Quantitative Data: Isolation of Ingenol

The yield of ingenol from Euphorbia lathyris seeds can be variable but is a crucial metric for large-scale production.

| Parameter | Value | Source Plant | Reference |

| Starting Material | Seeds | Euphorbia lathyris L. | [1] |

| Yield of Ingenol | ~100 mg/kg (0.01%) | Euphorbia lathyris L. | [1] |

Experimental Protocol: Isolation of Ingenol from Euphorbia lathyris Seeds

This protocol is adapted from established procedures for the efficient extraction and purification of ingenol.[2]

Step 1: Transesterification and Extraction

-

Mill 1 kg of Euphorbia lathyris seeds into a coarse powder.

-

Suspend the powder in 2 L of a 0.2 N solution of sodium methoxide (B1231860) in methanol (B129727).

-

Stir the suspension mechanically at room temperature for 4 hours to achieve transesterification of the ingenol esters.

-

Filter the mixture and concentrate the methanol solution in vacuo to obtain a crude oily residue.

-

Partition the residue between petroleum ether and 90% aqueous methanol. Discard the petroleum ether phase which contains fatty acid methyl esters.

-

Extract the aqueous methanol phase three times with dichloromethane (B109758) (CH₂Cl₂).

-

Combine the dichloromethane extracts and evaporate the solvent to yield a crude diterpenoid fraction.

Step 2: Chromatographic Purification

-

Subject the crude diterpenoid fraction to flash column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of ethyl acetate (B1210297) in hexane.

-

Combine fractions containing ingenol, as monitored by Thin Layer Chromatography (TLC).

-

Perform a second round of column chromatography on the ingenol-containing fractions using a more polar solvent system (e.g., methanol in dichloromethane) to achieve final purity.

-

Crystallize the purified ingenol from an appropriate solvent system (e.g., acetone/hexane).

Semi-Synthesis of this compound

The synthesis from ingenol is a two-step process: (1) Protection of the C5 and C20 diol as an acetonide, and (2) Selective esterification at the C3 hydroxyl group. The acetonide protection is crucial for directing the subsequent acylation to the desired position.

Experimental Protocol: Synthesis

Step 1: Formation of Ingenol-5,20-acetonide

-

Dissolve purified ingenol in anhydrous acetone.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a mild base, such as sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude Ingenol-5,20-acetonide, which can be used in the next step without further purification.

Step 2: Angeloylation to form this compound

-

Dissolve Ingenol-5,20-acetonide in an anhydrous, non-protic solvent such as dichloromethane.

-

Add a suitable base, for example, N,N-diisopropylethylamine (DIPEA).

-

Cool the mixture to 0°C and add angeloyl chloride dropwise. Angelic acid anhydride (B1165640) can also be used.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow and Signaling Pathway Diagrams

Overall Workflow: From Natural Source to Target Compound

Caption: Semi-synthesis workflow for this compound.

Signaling Pathway: Mechanism of Action of Ingenol Esters

Ingenol esters exert their biological effects primarily through the activation of Protein Kinase C (PKC), which initiates a cascade leading to both direct cell death and an inflammatory immune response.[3][4] This response is mediated in part by the activation of the NF-κB transcription factor.[5]

Caption: Dual mechanism of action for ingenol esters via PKC activation.

References

- 1. researchgate.net [researchgate.net]

- 2. An expeditious procedure for the isolation of ingenol from the seeds of euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]

- 4. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activity of the Ingenol Scaffold: The Role of Ingenol-3-O-angelate and its Acetonide Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Ingenol-3-O-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent diterpenoid ester and modulator of Protein Kinase C (PKC). The specified compound, Ingenol-5,20-acetonide-3-O-angelate, serves as a key synthetic intermediate in the semi-synthesis of Ingenol-3-O-angelate. The acetonide group protects the C5 and C20 hydroxyls, enabling selective esterification at the C3 position. This guide will focus on the biological properties of the active compound, Ingenol-3-O-angelate, which is the subject of extensive research and clinical interest.

Core Mechanism of Action: Protein Kinase C Modulation

Ingenol-3-O-angelate (I3A) is a powerful activator of the Protein Kinase C (PKC) family of serine/threonine kinases, which are critical regulators of cellular processes like proliferation, differentiation, apoptosis, and inflammation.[1][2] I3A functions as an analogue of diacylglycerol (DAG), the endogenous activator of PKC. It binds with high affinity to the C1 domain present in classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[3]

This binding event induces a conformational change in the PKC enzyme, causing its translocation from the cytosol to cellular membranes (e.g., plasma, nuclear, or mitochondrial membranes), where it becomes catalytically active.[1] The specific downstream effects are highly dependent on the PKC isoform activated and the cellular context. For instance, the pro-apoptotic effects of I3A in acute myeloid leukemia (AML) cells are primarily mediated through the activation and translocation of PKCδ, while its anti-apoptotic effects in T cells are dependent on PKCθ activation.[3][4]

Signaling Pathway of Ingenol-3-O-angelate

The following diagram illustrates the primary signaling cascade initiated by Ingenol-3-O-angelate through PKC activation.

Quantitative Biological Data

The biological activity of Ingenol-3-O-angelate (PEP005) has been quantified across various assays, demonstrating its high potency.

Table 1: Protein Kinase C Binding Affinity

This table summarizes the binding affinities (Ki) of Ingenol-3-O-angelate for several PKC isoforms.

| PKC Isoform | Binding Affinity (Ki, nM) |

| PKC-α | 0.3 |

| PKC-β | 0.105 |

| PKC-γ | 0.162 |

| PKC-δ | 0.376 |

| PKC-ε | 0.171 |

| Data sourced from MedchemExpress.[5] |

Table 2: Cellular Proliferation and Cytotoxicity

This table presents the half-maximal inhibitory concentration (IC50) values of Ingenol-3-O-angelate in different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| WEHI-231 | B-cell Lymphoma | 1.41 ± 0.255 |

| HOP-92 | Non-small Cell Lung | 3.24 ± 2.01 |

| Colo-205 | Colorectal Adenocarcinoma | 11.9 ± 1.307 |

| Data sourced from MedchemExpress.[5] |

Experimental Protocols & Methodologies

The characterization of Ingenol-3-O-angelate involves several key biochemical and cell-based assays.

Semi-synthesis of Ingenol-3-O-angelate

The role of this compound is critical in the synthetic pathway to produce the active compound, as outlined below.

Protocol 1: PKC Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for PKC isoforms.

-

Preparation: Recombinant human PKC isozymes are used. The assay buffer typically consists of 50 mM Tris-HCl (pH 7.4), phosphatidylserine (B164497) vesicles, and other cofactors.

-

Reaction Mixture: The PKC enzyme, a radiolabeled phorbol (B1677699) ester (e.g., [³H]PDBu), and varying concentrations of the test compound (Ingenol-3-O-angelate) are combined in the assay buffer.

-

Incubation: The mixture is incubated at room temperature to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated using a filtration method (e.g., passing through a polyethyleneimine-treated glass fiber filter).

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the effect of Ingenol-3-O-angelate on the metabolic activity and proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., Colo-205) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Ingenol-3-O-angelate or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting viability against the log of the compound concentration.

Protocol 3: PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to membranes upon activation.

-

Cell Culture: Cells (e.g., CHO-K1) are transiently transfected with a plasmid encoding a PKC isoform tagged with a fluorescent protein (e.g., GFP-PKCδ).

-

Treatment: Transfected cells are treated with Ingenol-3-O-angelate, a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA), or a vehicle control.

-

Imaging: Live cells are imaged at various time points using a confocal microscope. The subcellular localization of the GFP-tagged PKC is observed.

-

Analysis: An increase in fluorescence at the plasma membrane, nuclear envelope, or other membranes relative to the cytosol indicates PKC translocation and activation.[8][9]

Summary and Conclusion

Ingenol-3-O-angelate (PEP005) is a potent, naturally-derived modulator of Protein Kinase C with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][10] Its activity is mediated by high-affinity binding to the C1 domain of classical and novel PKC isoforms, leading to their activation and translocation.[3] The compound demonstrates isoform-specific and cell-type-specific downstream effects, making it a valuable tool for cancer research and a promising therapeutic agent.[11] The intermediate, this compound, is indispensable for the efficient semi-synthesis of the active molecule, enabling the precise chemical modifications necessary to achieve this potent biological activity.[6][7]

References

- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and SAR of 3-benzoates of ingenol for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in dermatology, particularly for the treatment of actinic keratosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biological context of this compound, with a focus on the downstream signaling pathways modulated by its active, deprotected form.

Chemical Structure and Properties

This compound is a diterpenoid ester characterized by the complex ingenane (B1209409) scaffold. The acetonide group serves as a protecting group for the 5- and 20-hydroxyls of the ingenol core, facilitating the selective esterification at the 3-hydroxyl position with angelic acid.

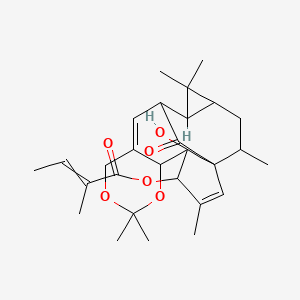

Chemical Structure:

-

IUPAC Name: [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate[1]

-

SMILES: C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C[1]

-

InChIKey: STFFIQHUWFISBB-YCAZZORDSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 470.60 g/mol | [1][2] |

| Exact Mass | 470.26683893 Da | [1] |

| CAS Number | 87980-68-5 | [1][2][3] |

| Appearance | Natural compound | [2] |

| Storage Conditions | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | [2][4] |

Biological Activity and Mechanism of Action

The biological activity of interest stems from Ingenol-3-angelate (PEP005) , which is obtained after the removal of the acetonide protecting group. Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms.[5][6] This activation triggers a cascade of downstream signaling events, leading to a dual mechanism of action: induction of cell death in transformed keratinocytes and promotion of an inflammatory response that contributes to the clearance of diseased tissue.

Protein Kinase C (PKC) Activation

Ingenol-3-angelate binds to the C1 domain of both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[6] This binding mimics the effect of the endogenous activator diacylglycerol (DAG), leading to the translocation of PKC to cellular membranes and its subsequent activation. The specific downstream effects are dependent on the activated PKC isoform.

-

PKCδ Activation: The activation of PKCδ is linked to pro-apoptotic effects in various cancer cell lines, including melanoma and leukemia.[6][7] Activated PKCδ can translocate to the nucleus and other cellular membranes, initiating apoptotic signaling.[8]

-

PKCα and PKCβII: These isoforms are generally associated with cell proliferation and survival. Ingenol-3-angelate treatment has been shown to reduce the expression of PKCα.[8]

-

PKCθ Activation: In T cells, Ingenol-3-angelate provides a strong survival signal by activating PKCθ, which is not typically expressed in myeloid cells.[5]

Downstream Signaling Pathways

The activation of PKC by Ingenol-3-angelate modulates several key signaling pathways that regulate cell survival, proliferation, and inflammation.

-

Ras/Raf/MAPK Pathway Activation: Ingenol-3-angelate treatment leads to the phosphorylation and activation of components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including Raf1 and ERK1/2.[8] This pathway is crucial in regulating cell growth and differentiation.

-

PI3K/AKT Pathway Inhibition: The compound has been shown to reduce the levels of the phosphorylated, active form of AKT, a key kinase in the PI3K pathway that promotes cell survival.[8]

-

NF-κB Pathway Modulation: Ingenol-3-angelate can suppress the activity of the transcription factor NF-κB in melanoma cells by inhibiting the nuclear translocation of the p65 subunit.[7] This leads to the downregulation of pro-inflammatory and anti-apoptotic genes like COX-2 and iNOS.[7] Conversely, in T cells, the pro-survival effect is mediated through the activation of NF-κB downstream of PKCθ.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Ingenol-3-angelate and a general workflow for its semi-synthesis.

Caption: Signaling Pathways Activated by Ingenol-3-angelate (PEP005).

Caption: Semi-synthesis of Ingenol-3-angelate.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the literature and may require optimization for specific experimental conditions.

Semi-synthesis of Ingenol-3-angelate via Ingenol-5,20-acetonide

This three-step process starts from the natural product ingenol.[9]

Step 1: Protection of the 5,20-diol of Ingenol

-

Dissolve ingenol in a suitable aprotic solvent such as acetone (B3395972) or 2,2-dimethoxypropane.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Ingenol-5,20-acetonide by column chromatography.

Step 2: Angeloylation of Ingenol-5,20-acetonide

-

Dissolve Ingenol-5,20-acetonide in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Add a base such as 4-dimethylaminopyridine (B28879) (DMAP) and diisopropylethylamine (DIPEA).[2]

-

Add angelic anhydride (B1165640) or another activated form of angelic acid to the reaction mixture.

-

The reaction can be performed at room temperature or with microwave assistance at elevated temperatures (e.g., 150°C) to improve yield and reaction time.[2]

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product, this compound, by column chromatography.

Step 3: Deprotection to Yield Ingenol-3-angelate

-

Dissolve this compound in a suitable solvent mixture, such as tetrahydrofuran (B95107) and water.

-

Add a strong acid, for example, aqueous hydrochloric acid.[2]

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid with a base.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify the final product, Ingenol-3-angelate, by column chromatography.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of Ingenol-3-angelate to activate PKC isoforms by quantifying the phosphorylation of a specific substrate.[4]

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM HEPES, pH 7.4), MgCl₂, CaCl₂, purified PKC isozyme, and a PKC-specific peptide substrate.

-

Compound Addition: Add varying concentrations of Ingenol-3-angelate or a control activator (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) to the reaction wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (containing γ-³²P-ATP for radiometric detection or unlabeled ATP for antibody-based detection).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a quench buffer containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.

-

Detection:

-

Radiometric: Wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP and quantify the incorporated radioactivity using a scintillation counter.

-

ELISA-based: Use a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

-

Western Blot Analysis for PKC Pathway Activation

This method is used to detect the phosphorylation of downstream targets of PKC signaling.[10]

-

Cell Treatment and Lysis: Treat cultured cells with Ingenol-3-angelate for various times and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-PKCδ, phospho-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

NF-κB Nuclear Translocation Assay by Immunofluorescence

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cell stimulation.[1][5]

-

Cell Culture and Treatment: Plate cells on coverslips and treat with Ingenol-3-angelate or a known NF-κB activator (e.g., TNF-α) for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Staining: Incubate the cells with a primary antibody against the NF-κB p65 subunit.

-

Secondary Antibody Staining: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

-

Nuclear Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

-

Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Conclusion

This compound is a crucial intermediate in the efficient semi-synthesis of the clinically relevant PKC activator, Ingenol-3-angelate. Understanding its chemical properties and the biological activities of its deprotected form is essential for the ongoing research and development of novel therapeutics targeting PKC-mediated signaling pathways in various diseases, including cancer and inflammatory skin conditions. The detailed protocols provided in this guide offer a foundation for researchers to further investigate this important class of compounds.

References

- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nacalai.com [nacalai.com]

- 4. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to the Core Mechanism of Action of Ingenol-5,20-acetonide-3-O-angelate

Disclaimer: The majority of available research focuses on Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate). Ingenol-5,20-acetonide-3-O-angelate is a closely related derivative, often used as a synthetic intermediate in the preparation of Ingenol-3-angelate.[1] While direct, extensive mechanistic studies on the 5,20-acetonide derivative are limited in the public domain, its mechanism of action is presumed to be largely conserved with that of Ingenol-3-angelate. This guide, therefore, extrapolates from the well-established mechanism of Ingenol-3-angelate, highlighting its function as a potent modulator of Protein Kinase C signaling pathways.

Executive Summary

This compound, as a derivative of the well-characterized diterpene ester Ingenol-3-angelate, is a potent activator of the Protein Kinase C (PKC) family of enzymes.[2][3] This activation triggers a cascade of downstream signaling events, primarily involving the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[4][5] The cellular consequences of these signaling events are context-dependent but generally culminate in pro-apoptotic and pro-inflammatory responses, which are foundational to its therapeutic effects, particularly in oncology.[3][6] The compound demonstrates broad activity across classical and novel PKC isoforms.[2]

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of ingenol derivatives is the C1 domain of Protein Kinase C (PKC), a site that is physiologically activated by diacylglycerol (DAG). Ingenol-3-angelate binds with high affinity to the C1 domain of multiple PKC isoforms, effectively mimicking the action of DAG and inducing enzyme activation.[7][8] This activation leads to the translocation of PKC isoforms from the cytosol to various cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria, where they phosphorylate a multitude of substrate proteins.[3][4]

Isoform-Specific Interactions

Ingenol-3-angelate is a broad-spectrum activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[2] While it exhibits high affinity for several isoforms, some of its most pronounced biological effects are mediated through the activation of PKCδ.[3][6] The activation of PKCδ is particularly linked to the pro-apoptotic effects observed in leukemia cells.[6] Conversely, in T-cells, activation of PKCθ by the same compound can lead to anti-apoptotic effects, highlighting the cell-type-specific consequences of PKC isoform activation.

Downstream Signaling Pathways

The activation of PKC by this compound initiates a complex network of intracellular signaling pathways. The most well-documented of these are the MAPK and PI3K/AKT pathways.

Ras/Raf/MEK/ERK Pathway

PKC activation is a known upstream event of the Ras/Raf/MEK/ERK signaling cascade. Ingenol-3-angelate has been shown to induce the activation of this pathway, which plays a critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][4]

PI3K/AKT Pathway

Concurrent with MAPK activation, Ingenol-3-angelate has been observed to inhibit the PI3K/AKT signaling pathway.[4] This is achieved through the reduced expression of PKCα and decreased levels of phosphorylated (active) AKT.[4] The inhibition of this pro-survival pathway contributes significantly to the compound's apoptotic effects.

Quantitative Data

The following table summarizes the binding affinities of Ingenol-3-angelate to various PKC isoforms. This data is derived from competitive binding assays with [3H]phorbol 12,13-dibutyrate ([3H]PDBu).

| PKC Isoform | Ki (nM) |

| PKCα | 0.3 ± 0.02 |

| PKCβ | 0.105 ± 0.019 |

| PKCγ | 0.162 ± 0.004 |

| PKCδ | 0.376 ± 0.041 |

| PKCε | 0.171 ± 0.015 |

| Data extracted from Kedei et al. (2004).[7] |

Experimental Protocols

PKC Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a compound for PKC isoforms.

Methodology:

-

Preparation of Assay Buffer: A buffer containing Tris-HCl, KCl, CaCl2, and β-mercaptoethanol is prepared.

-

Reaction Mixture: Purified PKC isoform, phosphatidylserine (as a lipid cofactor), and [3H]PDBu are combined in the assay buffer.

-

Addition of Test Compound: this compound is added at various concentrations.

-

Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through a glass fiber filter to separate the PKC-bound [3H]PDBu from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The inhibition of [3H]PDBu binding by the test compound is used to calculate the inhibitory constant (Ki) through Schild analysis.[7]

Western Blot Analysis for Signaling Pathway Activation

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., Colo205 colon cancer cells) is cultured and treated with this compound for various time points and at different concentrations.[4]

-

Protein Extraction: Cells are lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) forms of signaling proteins (e.g., phospho-ERK, phospho-AKT) and total protein levels as controls.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

This compound, based on the extensive research on its parent compound Ingenol-3-angelate, is a potent activator of Protein Kinase C. Its mechanism of action is centered on the induction of PKC-mediated signaling cascades, leading to the activation of the pro-apoptotic Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway. These molecular events culminate in cellular responses such as apoptosis and inflammation, which are key to its therapeutic potential. Further research is warranted to delineate any subtle differences in the activity profile of the 5,20-acetonide derivative compared to Ingenol-3-angelate.

References

- 1. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide to a Potent Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a synthetic intermediate in the preparation of Ingenol (B1671944) 3-angelate (I3A), a potent and well-characterized activator of Protein Kinase C (PKC).[1][2] I3A, also known as PEP005 or ingenol mebutate, is a diterpene ester derived from the sap of the plant Euphorbia peplus.[3][4] The sap has a history of use in traditional medicine for treating various skin conditions.[3] Due to its potent biological activity, I3A has garnered significant interest in cancer research and immunology. This technical guide will focus on the biological activity and applications of Ingenol 3-angelate as a PKC activator, with the understanding that its synthesis may involve the use of the this compound intermediate.

Mechanism of Action: Potent Activation of Protein Kinase C

Ingenol 3-angelate exerts its biological effects primarily through the activation of the PKC family of serine/threonine kinases.[3] PKC isoforms play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][5] I3A is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[3][6]

The mechanism of activation involves the binding of I3A to the C1 domain of PKC, a region that is also the target for the endogenous activator diacylglycerol (DAG) and other phorbol (B1677699) esters.[7] This binding event recruits PKC to cellular membranes, leading to its activation and the subsequent phosphorylation of downstream target proteins.[4] While I3A is a potent activator of multiple PKC isoforms, some of its specific cellular effects have been attributed to the activation of particular isoforms, such as PKCδ and PKCθ.[3][8]

Quantitative Data: Binding Affinities and Cellular Potency

The interaction of Ingenol 3-angelate with various PKC isoforms has been quantified through binding affinity studies. Furthermore, its potent effects on cell viability have been determined across a range of cancer cell lines.

Table 1: Binding Affinities (Ki) of Ingenol 3-angelate for PKC Isoforms

| PKC Isoform | Binding Affinity (Ki) in nM |

| PKC-α | 0.3 |

| PKC-β | 0.105 |

| PKC-γ | 0.162 |

| PKC-δ | 0.376 |

| PKC-ε | 0.171 |

Data compiled from multiple sources.[1]

Table 2: In Vitro Cell Viability (IC50) of Ingenol 3-angelate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 |

| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 |

| Colo-205 | Colorectal adenocarcinoma | 11.9 ± 1.307 |

Data represents the concentration required to inhibit cell growth by 50%.[1]

Table 3: Translocation Potency (EC50) of Ingenol 3-angelate for PKC Isoforms in WEHI-231 Cells

| PKC Isoform | EC50 (nM) |

| PKC-α | 13 ± 2.4 |

| PKC-βI | 4.37 ± 0.4 |

| PKC-βII | 10.5 ± 2.2 |

| PKC-δ | 38.6 ± 2.9 |

| PKC-ε | 1.08 ± 0.01 |

| PKC-μ (PKD1) | 0.9 ± 0.13 |

EC50 values represent the concentration for half-maximal translocation of the respective PKC isoform.[1]

Downstream Signaling Pathways

Activation of PKC by Ingenol 3-angelate triggers a cascade of downstream signaling events that can have profound effects on cellular function, often leading to apoptosis in cancer cells. Two of the major pathways affected are the Ras/Raf/MAPK and the PI3K/AKT signaling pathways.[2]

In several cancer cell lines, I3A treatment leads to the activation of the Ras/Raf/MAPK pathway, evidenced by increased phosphorylation of Raf1 and the downstream kinases ERK1/2.[2] Concurrently, I3A can inhibit the pro-survival PI3K/AKT pathway, leading to decreased levels of phosphorylated AKT.[2] This dual action of activating pro-apoptotic pathways while inhibiting pro-survival pathways contributes to its anti-cancer effects.

In immune cells, particularly T cells, I3A-mediated activation of PKCθ can lead to the activation of the NF-κB pathway, resulting in the upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL and promoting T cell survival.[7][8]

Figure 1. Simplified signaling pathways modulated by Ingenol 3-angelate.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of Ingenol 3-angelate as a PKC activator.

PKC Binding Assay ([3H]PDBu Competition)

This assay measures the ability of a compound to compete with a radiolabeled phorbol ester, [3H]phorbol 12,13-dibutyrate ([3H]PDBu), for binding to PKC.

-

Preparation of Reagents:

-

Purified recombinant human PKC isoforms.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), containing phosphatidylserine (B164497) (PS) liposomes.

-

[3H]PDBu at a final concentration of ~1-5 nM.

-

Serial dilutions of Ingenol 3-angelate.

-

-

Assay Procedure:

-

In a 96-well plate, combine the PKC isoform, PS liposomes, and varying concentrations of Ingenol 3-angelate.

-

Add [3H]PDBu to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific [3H]PDBu binding against the logarithm of the Ingenol 3-angelate concentration.

-

Determine the IC50 value (concentration of I3A that inhibits 50% of specific [3H]PDBu binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]

-

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the activation of downstream signaling pathways by measuring the phosphorylation state of key proteins.

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., Colo-205) to ~70-80% confluency.

-

Treat cells with various concentrations of Ingenol 3-angelate for different time points.

-

Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

-

Figure 2. Experimental workflow for Western blot analysis of I3A-induced protein phosphorylation.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cell proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of Ingenol 3-angelate.

-

Include a vehicle control and a positive control for cell death.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the Ingenol 3-angelate concentration to determine the IC50 value.

-

Conclusion

Ingenol 3-angelate is a powerful pharmacological tool for studying PKC-mediated signaling pathways. Its ability to potently activate a broad range of PKC isoforms and modulate key cellular processes such as apoptosis and proliferation has made it a subject of intense research, particularly in the field of oncology. While this compound serves as a crucial intermediate in the synthesis of this important molecule, the biological data overwhelmingly pertains to the final product, Ingenol 3-angelate. This guide provides a comprehensive overview of its mechanism of action, quantitative data, and relevant experimental protocols to aid researchers in utilizing this compound for their studies in drug discovery and cell biology.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C28H38O6 | CID 71482499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. The Baran Synthesis of Ingenol [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Tumultuous History of Ingenol Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol (B1671944) diterpenes, a class of tetracyclic diterpenoids primarily found in the sap of Euphorbia species, have a rich and complex history, from their use in traditional medicine to their development as a U.S. Food and Drug Administration (FDA) approved topical treatment for actinic keratosis, and its eventual withdrawal from the market. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of ingenol diterpenes, with a particular focus on ingenol mebutate. It details the initial isolation and structure elucidation, summarizes key quantitative data, outlines experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development interested in this fascinating class of natural products.

Discovery and Historical Perspective

The journey of ingenol diterpenes from traditional remedy to a subject of intense scientific scrutiny is a testament to the value of ethnobotany in modern drug discovery.

Traditional Use of Euphorbia Sap

For centuries, the milky sap of plants from the Euphorbia genus, commonly known as spurges, has been a staple in traditional medicine for treating a variety of skin lesions, including warts and skin cancers.[1][2][3] This traditional knowledge laid the groundwork for the scientific investigation into the bioactive constituents of the sap.

The First Isolation and Structure Elucidation of Ingenol

The pioneering work on the chemical characterization of Euphorbia sap was conducted by Professor Erich Hecker and his colleagues in the 1960s. In 1968, they reported the isolation of the parent alcohol, ingenol, from the latex of Euphorbia ingens.[4] The structure of this polycyclic diterpene was elucidated through a combination of chemical degradation and spectroscopic methods, revealing a unique and highly strained "in/out" bicyclo[4.4.1]undecane core.[4]

Identification of Ingenol Mebutate from Euphorbia peplus

Decades later, interest in the therapeutic potential of Euphorbia sap was revitalized, leading to the identification of ingenol 3-angelate, later named ingenol mebutate, as a potent bioactive compound in the sap of Euphorbia peplus.[5] This discovery was a pivotal moment, shifting the focus towards the development of a standardized, commercially viable pharmaceutical product.

Development and Withdrawal of Picato® (Ingenol Mebutate)

Ingenol mebutate was developed as a topical gel for the treatment of actinic keratosis, a common precancerous skin condition.[5] Marketed under the brand name Picato®, it was approved by the FDA in 2012.[2] However, post-market surveillance raised concerns about an increased risk of skin cancer in treated areas, leading to the voluntary withdrawal of Picato® from the market in the European Union and other regions.[3] This development underscores the complex safety profile of ingenol diterpenes and the challenges associated with their therapeutic use.

Quantitative Data

The following tables summarize key quantitative data related to the isolation of ingenol and the clinical efficacy of ingenol mebutate.

| Plant Source | Compound | Concentration (mg/kg of dry weight) | Reference |

| Euphorbia myrsinites (lower leafless stems) | Ingenol | 547 | [6] |

| Euphorbia lathyris (seeds) | Ingenol | ~100 | [7] |

| Euphorbia peplus (sap) | Ingenol Mebutate | ~200 µg/mL | [5] |

Table 1: Concentration of Ingenol and Ingenol Mebutate in Various Euphorbia Species. This table highlights the variability in the concentration of ingenol and its esters across different species, a critical factor in the selection of plant material for isolation.

| Treatment Area | Ingenol Mebutate Gel Concentration | Treatment Duration | Complete Clearance Rate (Day 57) | Partial Clearance Rate (Day 57) | Reference |

| Face and Scalp | 0.015% | 3 consecutive days | 42.2% | 63.9% | [3] |

| Trunk and Extremities | 0.05% | 2 consecutive days | 34.1% | 49.1% | [3] |

Table 2: Efficacy of Ingenol Mebutate Gel in Phase III Clinical Trials for Actinic Keratosis. This table summarizes the key efficacy endpoints from the pivotal clinical trials that led to the approval of ingenol mebutate.

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, purification, and characterization of ingenol diterpenes.

General Workflow for Natural Product Isolation

The isolation of ingenol and its esters from Euphorbia species follows a general workflow common in natural product chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. On the active principles of the spurge family (Euphorbiaceae). IV. Skin irritant and tumor promoting diterpene esters from Euphorbia ingens E.Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. data.epo.org [data.epo.org]

- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol, a diterpenoid found in the sap of plants from the Euphorbia genus. It serves as a key intermediate in the semi-synthesis of Ingenol Mebutate (Ingenol-3-angelate), a potent activator of Protein Kinase C (PKC) approved for the topical treatment of actinic keratosis.[1] Understanding the physicochemical properties of this compound, such as its solubility and stability, is crucial for its handling, formulation development, and optimization of synthetic processes.

This technical guide provides a comprehensive overview of the available solubility and stability data for the closely related and well-studied compound, Ingenol Mebutate, which serves as a reliable proxy for this compound. Detailed experimental protocols for determining these properties and an exploration of the relevant biological signaling pathways are also presented.

Solubility Data

Due to the limited availability of direct solubility data for this compound, the following tables summarize the known solubility of its parent compound, Ingenol Mebutate (Ingenol-3-angelate). Given their structural similarities, these data provide a strong indication of the expected solubility characteristics of this compound.

Table 1: Qualitative Solubility of Ingenol Mebutate

| Solvent | Solubility |

| Water | Insoluble |

| 100% Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Soluble |

| Methanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Phosphate Buffered Saline (PBS, pH 7.2) | Approximately 0.5 mg/mL |

Table 2: Quantitative Solubility of Ingenol Mebutate in Organic Solvents

| Solvent | Concentration |

| DMSO | ≥ 100 mg/mL (232.27 mM) |

| Ethanol | Approximately 10 mg/mL |

| DMF | Approximately 5 mg/mL |

Stability Data

The stability of Ingenol Mebutate has been assessed under various storage conditions. These data are critical for ensuring the integrity of the compound during storage and experimentation.

Table 3: Stability of Ingenol Mebutate

| Form | Storage Condition | Duration |

| As supplied (Solid) | -20°C | ≥ 4 years |

| Solution in DMSO or Ethanol | -20°C | Up to 1 month |

| Solution in DMSO | -80°C | 2 years |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of a hydrophobic compound like this compound.

Materials:

-

This compound

-

Purified water (or desired aqueous buffer)

-

Scintillation vials or glass test tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.

-

Add a known volume of the aqueous solvent (e.g., 5 mL of purified water) to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Stability Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and the execution of forced degradation studies to assess the stability of this compound.

Part A: HPLC Method Development

-

Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous phase (e.g., water or a buffer like ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile and/or methanol) is typically employed.

-

Detection: A photodiode array (PDA) detector is recommended to monitor the analyte and any degradation products at multiple wavelengths. The UV spectrum of this compound should be determined to select the optimal detection wavelength.

-

Optimization: The mobile phase composition, gradient, flow rate, and column temperature should be optimized to achieve good separation between the parent compound and all potential degradation products.

Part B: Forced Degradation Studies Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 N HCl). Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH). Incubate under similar conditions as acid hydrolysis and neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.

Analysis: Analyze all stressed samples, along with a non-degraded control, using the developed stability-indicating HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ingenol Mebutate

Ingenol Mebutate, and by extension its precursors like this compound, exerts its biological effects primarily through the activation of Protein Kinase C (PKC). This leads to a dual mechanism of action: direct induction of cell death in abnormal keratinocytes and a subsequent inflammatory response that helps to clear the remaining aberrant cells.[1] The core signaling cascade involves the PKC/MEK/ERK pathway.[2]

References

An In-depth Technical Guide to CAS Number 87980-68-5: Properties, Synthesis, and Biological Activity of Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of the diterpene ester Ingenol-5,20-acetonide-3-O-angelate, registered under CAS number 87980-68-5. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and medicinal chemistry.

Chemical and Physical Properties

This compound is a derivative of Ingenol (B1671944), a natural product extracted from the sap of plants belonging to the Euphorbia genus, most notably Euphorbia peplus. It is a key intermediate in the semi-synthesis of Ingenol Mebutate (Ingenol-3-angelate), a drug approved for the treatment of actinic keratosis. The acetonide protection at the 5 and 20 positions makes it a unique tool for further chemical modifications.

Table 1: Physicochemical Properties of CAS 87980-68-5

| Property | Value | Source(s) |

| CAS Number | 87980-68-5 | [1][2] |

| IUPAC Name | [(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5-(acetyloxy)-6-(benzoyloxy)-1a,5a-dimethyl-7-oxo-1a,2,5,5a,6,7,8,8a,9,10-decahydro-1H-2,9-epoxycyclopropa[3][4]cycloundeca[1,2-b]oxiren-9-yl] (2Z)-2-methylbut-2-enoate | [5] |

| Synonyms | Ingenol 5,20-acetonide 3-angelate, Ingenol 3-angelate 5,20-acetonide | [1][6] |

| Molecular Formula | C28H38O6 | [1][2] |

| Molecular Weight | 470.6 g/mol | [1][5] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in DMSO (50 mg/mL), Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone (B3395972) | [1][8] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

| SMILES | CC/C=C(\C)/C(=O)O[C@H]1--INVALID-LINK--[C@@]2(O)C--INVALID-LINK--[C@H]3--INVALID-LINK--C=C--INVALID-LINK--[C@]3(O)[C@H]2C=C1C(=O)CO | [1] |

| InChI Key | STFFIQHUWFISBB-YCAZZORDSA-N | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the semi-synthesis of the pharmaceutically active compound Ingenol Mebutate. The process starts with the extraction of Ingenol from natural sources, followed by selective protection and esterification.

Extraction of Ingenol from Euphorbia Species

A general procedure for the extraction of ingenol from the seeds of Euphorbia lathyris involves the hydrolysis of ingenol esters present in the plant material.[1]

Experimental Protocol: Extraction and Isolation of Ingenol

-

Milling and Defatting: The seeds of Euphorbia lathyris are milled and then defatted using a suitable solvent like hexane.

-

Extraction: The defatted material is then extracted with methanol (B129727) or ethanol (B145695) to obtain a crude extract containing ingenol esters.

-

Hydrolysis: The crude extract is subjected to hydrolysis, for example, using sodium methoxide (B1231860) in methanol, to cleave the ester groups and yield ingenol.

-

Purification: The resulting ingenol is then purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.

Semi-synthesis of this compound

This synthesis involves the selective protection of the 5- and 20-hydroxyl groups of ingenol as an acetonide, followed by the regioselective esterification at the 3-position.[1]

Experimental Protocol: Synthesis of this compound

-

Acetonide Protection:

-

Dissolve Ingenol in a suitable solvent such as acetone or 2,2-dimethoxypropane.

-

Add a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Purify the resulting Ingenol-5,20-acetonide by crystallization or column chromatography.[1]

-

-

Angeloylation:

-

Dissolve Ingenol-5,20-acetonide in an anhydrous solvent such as dichloromethane or THF.

-

Add angelic acid, a coupling agent (e.g., DCC or EDCI), and a catalyst (e.g., DMAP).

-

Alternatively, angelic anhydride (B1165640) or angeloyl chloride can be used.[1]

-

Stir the reaction at room temperature until completion.

-

Filter off any solid byproducts and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[1]

-

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound, as a derivative of ingenol, is a potent activator of Protein Kinase C (PKC) isoforms.[3] This activation is central to its biological effects, which primarily manifest as the induction of apoptosis and necrosis in cancer cells.

Protein Kinase C (PKC) Activation

The primary mechanism of action for ingenol esters is the activation of the PKC family of serine/threonine kinases. This leads to a cascade of downstream signaling events.

Experimental Protocol: In Vitro PKC Kinase Activity Assay (ELISA-based)

-

Plate Coating: Coat a 96-well plate with a PKC substrate peptide.

-

Cell Lysate Preparation: Treat target cells (e.g., cancer cell lines) with varying concentrations of this compound. Prepare cell lysates containing the activated PKC.

-

Kinase Reaction: Add the cell lysates and ATP to the coated wells to initiate the phosphorylation of the substrate.

-

Detection: Use a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody to detect the phosphorylated substrate.

-

Quantification: Add a chromogenic substrate (e.g., TMB) and measure the absorbance to quantify PKC activity.[2]

Induction of Apoptosis and Necrosis

The activation of PKC by this compound triggers downstream signaling pathways, including the MAPK/ERK pathway, which ultimately leads to programmed cell death (apoptosis) or necrosis in susceptible cells.[9]

Experimental Protocol: Cytotoxicity Assay (Crystal Violet Staining)

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Staining: Remove the medium, wash the cells with PBS, and stain the adherent, viable cells with a crystal violet solution.

-

Solubilization: Solubilize the stain with a suitable solvent (e.g., methanol or a detergent solution).

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[10]

Signaling Pathway

The activation of various PKC isoforms by this compound initiates a complex signaling cascade. A simplified representation of this pathway is depicted below.

Caption: Simplified signaling pathway of this compound.

Applications in Research and Drug Development

This compound serves as a crucial molecule for several research applications:

-

Intermediate in Drug Synthesis: It is a pivotal intermediate in the semi-synthesis of Ingenol Mebutate and other potentially therapeutic ingenol derivatives.[1]

-

Tool for PKC Research: Its potent PKC activating properties make it a valuable tool for studying the roles of different PKC isoforms in cellular signaling and disease.[3]

-

Cancer Research: As a pro-apoptotic and pro-necrotic agent, it is used in preclinical studies to investigate mechanisms of cancer cell death and to develop new anti-cancer therapies.[5]

Conclusion

CAS number 87980-68-5, this compound, is a significant diterpene ester with well-characterized chemical properties and potent biological activity. Its role as a key synthetic intermediate and a powerful activator of Protein Kinase C underscores its importance in medicinal chemistry and cancer research. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related compounds.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 4. The Baran Synthesis of Ingenol [organic-chemistry.org]

- 5. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

The Interplay of Ingenol Mebutate and its Synthetic Precursor, Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the potent Protein Kinase C (PKC) activator, ingenol (B1671944) mebutate, and its key synthetic intermediate, Ingenol-5,20-acetonide-3-O-angelate. This document outlines the synthetic strategy involving the acetonide-protected intermediate, presents comparative physicochemical and biological data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Relationship: A Strategic Synthetic Intermediate

Ingenol mebutate, also known as ingenol-3-angelate or PEP005, is a diterpenoid ester derived from the plant Euphorbia peplus.[1] Its complex structure and potent biological activity have made its synthesis a significant area of research. A key strategy in the semi-synthesis of ingenol mebutate from its parent compound, ingenol, involves the use of a protecting group to selectively functionalize the C3 hydroxyl group.

This compound serves as a crucial, protected intermediate in this synthetic pathway.[2][3] The 5- and 20-hydroxyl groups of the ingenol backbone are protected as an acetonide, which allows for the specific esterification of the C3 hydroxyl group with angelic acid to form the desired angelate ester.[2] Subsequent deprotection of the acetonide yields the final product, ingenol mebutate. This strategic use of a protected intermediate is essential for achieving a high yield of the desired regioisomer.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the available quantitative data for ingenol mebutate and its acetonide precursor. It is important to note that comprehensive data for this compound is limited in publicly available literature, as it is primarily a transient intermediate in a synthetic process.

Table 1: Physicochemical Properties

| Property | Ingenol Mebutate | This compound |

| Molecular Formula | C25H34O6 | C28H38O6 |

| Molecular Weight | 430.53 g/mol | 470.6 g/mol |

| Appearance | White to beige powder | Data not available |

| Solubility | Soluble in DMSO, ethanol (B145695), dichloromethane (B109758), methanol; Insoluble in water | Data not available |

| Storage Stability | Stable for 1 year as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month. | Data not available |

Table 2: Biological Activity

| Parameter | Ingenol Mebutate | This compound |

| Target | Protein Kinase C (PKC) | Likely inactive due to hydroxyl group protection |

| Mechanism of Action | PKC activator, leading to induction of apoptosis and an inflammatory response | Data not available |

| PKC Isoform Binding Affinity (Ki) | PKC-α: 0.3 nM, PKC-β: 0.105 nM, PKC-γ: 0.162 nM, PKC-δ: 0.376 nM, PKC-ε: 0.171 nM | Data not available |

| Cellular Activity | Induces apoptosis in various cancer cell lines | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experimental procedures discussed in this guide.

Semi-synthesis of Ingenol Mebutate via this compound

This three-step process outlines the conversion of ingenol to ingenol mebutate.

Step 1: Protection of Ingenol as Ingenol-5,20-acetonide

-

Materials: Ingenol, 2,2-dimethoxypropane (B42991), acetone (B3395972), p-toluenesulfonic acid monohydrate, dichloromethane (DCM).

-

Procedure:

-

Dissolve ingenol in a mixture of acetone and dichloromethane.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield Ingenol-5,20-acetonide.

-

Step 2: Angeloylation of Ingenol-5,20-acetonide

-

Materials: Ingenol-5,20-acetonide, angelic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (DCM).

-

Procedure:

-

Dissolve Ingenol-5,20-acetonide, angelic acid, and a catalytic amount of DMAP in anhydrous dichloromethane under an inert atmosphere.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

-

Step 3: Deprotection to Yield Ingenol Mebutate

-

Materials: this compound, acetic acid, water, tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve this compound in a mixture of THF and water.

-

Add acetic acid to the solution.

-

Stir the reaction mixture at 40-50°C for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield ingenol mebutate.

-

Western Blot for Protein Kinase C (PKC) Activation

This protocol describes a general method to assess the activation of PKC in cell culture following treatment with ingenol mebutate.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HaCaT keratinocytes) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of ingenol mebutate (e.g., 10, 100, 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-